molecular formula C6H13ClN2O B3008307 1-Aminocyclopentane-1-carboxamide hydrochloride CAS No. 17704-76-6

1-Aminocyclopentane-1-carboxamide hydrochloride

Cat. No.: B3008307
CAS No.: 17704-76-6
M. Wt: 164.63
InChI Key: UWOSAUYDOGPYDD-UHFFFAOYSA-N
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Description

1-Aminocyclopentane-1-carboxamide hydrochloride (CAS 17704-76-6) is a chemical building block of significant interest in medicinal and synthetic chemistry. With a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol, this compound serves as a key precursor for the synthesis of functionalized aminocyclopentane derivatives . Aminocyclopentane structures are privileged scaffolds frequently found in pharmaceuticals and agrochemicals due to their three-dimensional, sp3-rich nature, which can improve drug-like properties . Recent advances in photochemical synthesis highlight the value of such aminocyclopentane cores, demonstrating their use in formal [3+2] cycloadditions with alkenes to generate complex, saturated architectures efficiently . This method provides a more direct route to these synthetically challenging motifs, which are often difficult to generate in a modular fashion and previously required numerous synthetic steps . Research into related 1-aminocyclopentane carboxylic acids has shown immunopharmacologic activity, indicating the potential for this class of compounds in developing new therapeutic agents . As a bifunctional molecule containing both a primary amine and a carboxamide group, this compound offers versatile reactivity for further chemical modification and diversification. This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Properties

IUPAC Name

1-aminocyclopentane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5(9)6(8)3-1-2-4-6;/h1-4,8H2,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOSAUYDOGPYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17704-76-6
Record name 1-aminocyclopentane-1-carboxamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminocyclopentane-1-carboxamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ammonia to form cyclopentylamine, which is then reacted with cyanogen bromide to yield 1-aminocyclopentane-1-carboxamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Aminocyclopentane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentane carboxylic acid.

    Reduction: Formation of cyclopentylamine.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Aminocyclopentane-1-carboxamide hydrochloride is characterized by its unique chiral structure, which influences its reactivity and interactions with biological systems. The compound's chemical formula is C6H12N2OC_6H_{12}N_2O and it exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique stereochemistry allows for the creation of more complex molecules, including chiral catalysts and ligands essential for asymmetric synthesis.
  • Reagent in Chemical Reactions : It can be employed in various chemical reactions, facilitating the formation of amides and other functional groups through nucleophilic substitution processes.

Biology

  • Studying Chirality Effects : In biological research, this compound can be used to investigate the effects of chirality on enzyme interactions and receptor binding. This can provide insights into the role of stereochemistry in biological processes.
  • Antitumor Activity : Research has indicated that related compounds like 1-amino-cyclopentane carboxylic acid (ACPC) exhibit antitumor properties by inhibiting the growth of various cancer cell lines, including sarcoma and carcinoma models . This suggests potential therapeutic applications for 1-aminocyclopentane derivatives in oncology.

Medicine

  • Pharmaceutical Intermediate : The compound may act as a pharmaceutical intermediate in drug development. Its structural features can be leveraged to create new drugs with specific biological activities, particularly those targeting chiral centers in drug design.
  • Potential Therapeutic Uses : Studies have shown that amino acid analogs can alleviate toxicity in certain contexts, indicating that 1-aminocyclopentane derivatives might also possess protective effects against cellular damage .

Case Studies

Several studies highlight the applications of 1-amino-cyclopentane derivatives:

  • A study published in Nature demonstrated that ACPC significantly inhibited tumor growth in animal models, suggesting a pathway for developing new cancer therapies .
  • Another investigation focused on the compound's role as a precursor in synthesizing novel drugs that target specific biological pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 1-aminocyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 1-Amino-1-cyclopentanecarboxylate Hydrochloride

  • Structure : Differs by substituting the carboxamide group with a methyl ester.
  • Molecular Formula: C₈H₁₄ClNO₂ .
  • CAS : 60421-23-0 .
  • Applications : Used in synthetic intermediates for drug discovery, as evidenced by its inclusion in pharmaceutical patents .

(1R,3S)- and (1S,3R)-3-Aminocyclopentanecarboxylic Acid

  • Structure: Stereoisomeric aminocarboxylic acids with amino and carboxylic acid groups on adjacent carbons.
  • Molecular Formula: C₆H₁₁NO₂ .
  • CAS : 71830-08-5 (1R,3S) and 71830-07-4 (1S,3R) .
  • Properties : Melting points differ significantly (172.1°C vs. 192°C (dec.)), highlighting stereochemical impacts on stability .
  • Applications : Chiral building blocks in peptide synthesis or asymmetric catalysis.

Cyclopropane-Based Analogs

1-Aminocyclopropane-1-carboxylic Acid (ACC) Hydrochloride

  • Structure : Three-membered ring with carboxylic acid and amine groups.
  • Molecular Formula: C₄H₈ClNO₂ .
  • CAS : 68781-13-5 .
  • Properties : Lower molecular weight (137.56 g/mol) and higher ring strain compared to cyclopentane derivatives, increasing reactivity .
  • Applications : Key ethylene biosynthesis precursor in plants .

Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride

  • Structure : Ethyl ester analog of ACC.
  • Molecular Formula: C₆H₁₂ClNO₂ .
  • CAS : 72784-42-0 .
  • Properties : Enhanced volatility and solubility in organic solvents compared to ACC hydrochloride, making it suitable for synthetic workflows .

Table 1: Key Properties of 1-Aminocyclopentane-1-carboxamide Hydrochloride and Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-Aminocyclopentane-1-carboxamide HCl C₆H₁₁ClN₂O 178.62 17193-28-1 Research reagent; structural scaffold
Methyl 1-amino-1-cyclopentanecarboxylate HCl C₈H₁₄ClNO₂ 199.66 60421-23-0 Synthetic intermediate; higher lipophilicity
ACC Hydrochloride C₄H₈ClNO₂ 137.56 68781-13-5 Plant physiology studies; ethylene precursor
Ethyl 1-aminocyclopropanecarboxylate HCl C₆H₁₂ClNO₂ 165.62 72784-42-0 Organic synthesis; ester functionality

Biological Activity

1-Aminocyclopentane-1-carboxamide hydrochloride (also known as 1-aminocyclopentane-1-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentane backbone with an amino group and a carboxamide functional group. Its molecular formula is C5_5H10_10ClN1_1O1_1, with a molecular weight of approximately 164.63 g/mol. The presence of both amino and carboxamide groups allows for versatile chemical reactivity, particularly in nucleophilic substitution and acylation reactions.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving amino acids, which may influence conditions such as anxiety and depression. The compound's stereochemistry plays a crucial role in determining its binding affinity to these molecular targets.

Key Mechanisms:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, affecting their activity and potentially altering physiological responses.
  • Enzyme Modulation : It can interact with enzymes, influencing metabolic pathways that are critical for various biological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Studies suggest that the compound can influence neurotransmitter systems, particularly those related to mood regulation.
  • Anti-inflammatory Properties : Derivatives of this compound have been explored for their potential anti-inflammatory effects, which could be beneficial in treating neurodegenerative diseases.
  • Antitumor Activity : Some studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Comparison of Biological Activities

Activity TypeObserved EffectsReference
Neurotransmitter ModulationInfluences anxiety and depression pathways
Anti-inflammatoryPotential treatment for neurodegenerative diseases
AntitumorCytotoxic effects on cancer cell lines

Structural Comparison with Similar Compounds

Compound NameCAS NumberKey Characteristics
1-Aminocyclohexane-1-carboxamide17704-76-0Similar structure but with a cyclohexane ring
CyclopentylamineN/ALacks the carboxamide group; simpler structure
Cyclopentane carboxylic acidN/AContains a carboxylic acid group instead of carboxamide

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound on neurotransmitter receptors. The results indicated that modifications at specific positions on the cyclopentane ring could enhance binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Case Study 2: Antitumor Activity

In vitro studies evaluating the cytotoxicity of derivatives showed promising results against breast cancer cell lines. The compound demonstrated significant apoptosis induction at concentrations as low as 0.5 µM, highlighting its potential as an anticancer agent .

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